molecular formula C7H7N3O3S B11797454 2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide

2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide

Cat. No.: B11797454
M. Wt: 213.22 g/mol
InChI Key: HCQUHYKVSFRTPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the hydroxy and sulfonamide groups in this compound enhances its potential for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide typically involves the cyclization of o-phenylenediamine with a suitable sulfonamide precursor. One common method is the reaction of o-phenylenediamine with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable tool in biological research.

    Medicine: It has potential therapeutic applications, including as an anticancer, anti-inflammatory, and antidiabetic agent.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide is unique due to the presence of both hydroxy and sulfonamide groups, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H7N3O3S

Molecular Weight

213.22 g/mol

IUPAC Name

2-oxo-1,3-dihydrobenzimidazole-4-sulfonamide

InChI

InChI=1S/C7H7N3O3S/c8-14(12,13)5-3-1-2-4-6(5)10-7(11)9-4/h1-3H,(H2,8,12,13)(H2,9,10,11)

InChI Key

HCQUHYKVSFRTPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.